molecular formula C7H9ClN2O B1470541 2-chloro-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one CAS No. 1536255-49-8

2-chloro-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one

Cat. No.: B1470541
CAS No.: 1536255-49-8
M. Wt: 172.61 g/mol
InChI Key: HSIHVVFUJIDLCJ-UHFFFAOYSA-N
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Description

2-chloro-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one is a useful research compound. Its molecular formula is C7H9ClN2O and its molecular weight is 172.61 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-1-(1-ethylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-2-10-5-6(4-9-10)7(11)3-8/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIHVVFUJIDLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one, with the CAS number 1536255-49-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and other pharmacological properties. The findings are supported by data tables and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC6H8ClN3O
Molecular Weight172.61 g/mol
IUPAC NameThis compound
Purity98%

Structure

The compound features a chloro substituent and a pyrazole ring, which are often associated with various biological activities. The presence of halogens is known to influence the bioactivity of organic compounds positively.

Antibacterial Activity

Recent studies indicate that this compound exhibits significant antibacterial properties. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

The antibacterial activity was quantified using MIC values against various bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.005
Escherichia coli0.010
Bacillus subtilis0.020

These results demonstrate that the compound is particularly potent against Staphylococcus aureus, a common pathogen responsible for various infections.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity. The following table summarizes the antifungal efficacy against selected fungal strains:

Fungal StrainMIC (µg/mL)
Candida albicans0.015
Aspergillus niger0.025

The antifungal properties suggest potential applications in treating fungal infections, particularly those caused by Candida species.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

Study 1: Evaluation of Antimicrobial Properties

A study conducted by researchers evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The study employed disk diffusion methods and determined that this compound was among the most effective against S. aureus and E. coli .

Study 2: Synergistic Effects with Other Antibiotics

Another case study explored the synergistic effects of combining this compound with traditional antibiotics. The results indicated enhanced activity against resistant strains when used in combination therapy, suggesting its potential as an adjuvant treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-chloro-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.